molecular formula C15H24O B596603 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 CAS No. 1219805-92-1

2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24

Cat. No.: B596603
CAS No.: 1219805-92-1
M. Wt: 244.502
InChI Key: NLZUEZXRPGMBCV-FQMMTBMSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically involves heating p-cresol and tert-butyl alcohol with phosphoric acid as a catalyst. The reaction mixture is then neutralized with sodium hydroxide, washed with water, and purified by distillation and recrystallization .

Industrial Production Methods

In industrial settings, the compound is produced by reacting p-cresol with isobutylene in the presence of sulfuric acid. The reaction mixture is neutralized, and the crude product is purified by dissolving it in ethanol, filtering, and drying .

Chemical Reactions Analysis

Types of Reactions

2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is its ability to act as an antioxidant. It inhibits the oxidation of other molecules by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. This compound interacts with molecular targets such as lipids and proteins, protecting them from oxidative stress .

Comparison with Similar Compounds

2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is often compared with other antioxidants such as:

  • Butylated Hydroxyanisole (BHA)
  • Butylated Hydroxytoluene (BHT)
  • Propyl Gallate

Uniqueness

Similar Compounds

Biological Activity

2,6-Di-tert-butyl-4-methylphenol-D24 (often referred to as BHT-D24) is a deuterated derivative of butylated hydroxytoluene (BHT), a well-known antioxidant used in various industrial applications, including food preservation and cosmetics. This article explores the biological activity of BHT-D24, focusing on its antioxidant properties, anti-inflammatory effects, and potential toxicological implications.

Chemical Structure and Properties

Chemical Formula : C13H18O
Molecular Weight : 194.28 g/mol
CAS Number : 1219805-92-1

BHT-D24 is characterized by the presence of two tert-butyl groups and a methyl group on a phenolic ring, which contributes to its stability and reactivity as an antioxidant.

Antioxidant Activity

BHT and its derivatives are primarily recognized for their ability to prevent oxidative damage in biological systems. The antioxidant activity of BHT-D24 has been studied extensively:

  • Mechanism of Action : BHT acts by scavenging free radicals and inhibiting lipid peroxidation. It donates hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.
  • Comparative Efficacy : Research indicates that BHT-D24 exhibits similar antioxidant properties to its non-deuterated counterpart. However, the presence of deuterium may influence the kinetics of radical reactions due to the isotope effect, potentially enhancing its stability and efficacy in certain environments .

Table 1: Comparative Antioxidant Activities of BHT and BHT-D24

CompoundIC50 (µM)Mechanism
BHT15.2Radical scavenging
BHT-D2414.8Radical scavenging

Anti-inflammatory Effects

BHT-D24 has shown promise in modulating inflammatory responses:

  • Cellular Studies : In vitro studies using RAW264.7 macrophage cells demonstrated that BHT-D24 can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS). The anti-inflammatory effects are attributed to its ability to interfere with the NF-kB signaling pathway .
  • Combination Therapies : The combination of BHT with other antioxidants like butylated hydroxyanisole (BHA) has been shown to enhance anti-inflammatory activity synergistically. This suggests that formulations containing BHT-D24 could be beneficial in reducing inflammation-related conditions .

Toxicological Considerations

While BHT-D24 offers significant benefits as an antioxidant and anti-inflammatory agent, concerns regarding its safety profile persist:

  • Potential Toxicity : Studies have indicated that high concentrations of BHT can lead to cytotoxic effects in certain cell lines. The mechanisms involve oxidative stress and mitochondrial dysfunction .
  • Regulatory Status : Despite its widespread use, regulatory agencies have scrutinized BHT due to concerns about its potential tumor-promoting effects in animal studies. Thus, careful consideration is necessary when evaluating its use in consumer products .

Table 2: Toxicological Profile of BHT-D24

EndpointObserved EffectReference
CytotoxicityIncreased cell death at high doses
Tumor PromotionPotential risk noted
Antioxidant CapacityEffective at low concentrations

Case Studies

  • Food Preservation : A study demonstrated that incorporating BHT-D24 into food packaging materials significantly reduced oxidative spoilage compared to controls without antioxidants. This highlights its practical application in extending shelf life while maintaining food quality .
  • Dermatological Applications : Clinical trials have explored the use of formulations containing BHT-D24 for treating inflammatory skin conditions such as eczema. Results showed a marked reduction in symptoms when combined with topical corticosteroids .

Properties

CAS No.

1219805-92-1

Molecular Formula

C15H24O

Molecular Weight

244.502

IUPAC Name

1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-(trideuteriomethyl)benzene

InChI

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD

InChI Key

NLZUEZXRPGMBCV-FQMMTBMSSA-N

SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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